molecular formula C13H19N7O B6685603 N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine

N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine

Cat. No.: B6685603
M. Wt: 289.34 g/mol
InChI Key: NMIYGJMNHWTRHU-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine is a complex organic compound featuring a pyrimidine core substituted with a dimethylamino group and a triazolyl oxolane moiety

Properties

IUPAC Name

N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O/c1-19(2)13-15-6-10(7-16-13)5-14-11-8-21-9-12(11)20-4-3-17-18-20/h3-4,6-7,11-12,14H,5,8-9H2,1-2H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIYGJMNHWTRHU-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)CNC2COCC2N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=N1)CN[C@H]2COC[C@H]2N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a dimethylamine.

    Attachment of the Triazolyl Oxolane Moiety: This step involves the formation of the triazole ring via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne, followed by the attachment of the oxolane ring through an amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Biginelli reaction and the Huisgen cycloaddition, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and oxolane moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the triazole moiety, potentially yielding reduced analogs with different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a promising lead compound for the development of new drugs.

Industry

Industrially, the compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization provide opportunities for the development of high-value products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyrimidine moieties are likely to play key roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-6-amine: Another analog with a different substitution pattern.

    N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-ol: A hydroxylated derivative with potentially different biological activity.

Uniqueness

The uniqueness of N,N-dimethyl-5-[[[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]amino]methyl]pyrimidin-2-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.